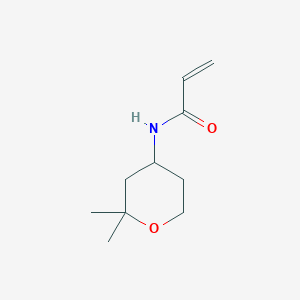

N-(2,2-dimethyloxan-4-yl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(2,2-dimethyloxan-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-4-9(12)11-8-5-6-13-10(2,3)7-8/h4,8H,1,5-7H2,2-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJCXFAVRGSZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)NC(=O)C=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethyloxan-4-yl)prop-2-enamide typically involves the reaction of an appropriate oxane derivative with a prop-2-enamide precursor. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The reaction is carried out under optimized conditions to ensure high yield and purity. The process may involve multiple steps, including purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dimethyloxan-4-yl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Organic Synthesis

N-(2,2-dimethyloxan-4-yl)prop-2-enamide serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and creation of more complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo various reactions such as:

- Amination : It can react with amines to create derivatives with enhanced biological activity.

- Alkylation : The compound can be used to introduce alkyl groups into other molecules, which is crucial in drug development.

| Reaction Type | Description | Example |

|---|---|---|

| Amination | Reaction with amines to form derivatives | Synthesis of amino acids |

| Alkylation | Introduction of alkyl groups into molecules | Modifying drug candidates |

Medicinal Chemistry Applications

Pharmaceutical Development

Research indicates that this compound has potential therapeutic applications. Its derivatives have been studied for their efficacy in treating various conditions:

- Anti-inflammatory Agents : Compounds derived from this amide have shown promise in reducing inflammation in preclinical studies.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

Case Study 1: Anti-inflammatory Properties

A study published in a peer-reviewed journal highlighted the anti-inflammatory effects of a derivative of this compound. The compound was tested on animal models with induced inflammation and showed a significant reduction in inflammatory markers compared to controls.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of modified versions of this compound. In vitro tests revealed that certain derivatives inhibited the growth of breast cancer cells by inducing apoptosis.

Materials Science Applications

Polymer Chemistry

This compound is also explored in materials science for its potential use in polymer synthesis. Its ability to participate in polymerization reactions allows it to be integrated into various polymer matrices:

- Hydrogels : The compound can be utilized to create hydrogels with specific properties for biomedical applications.

- Coatings : It can be incorporated into coatings that require enhanced adhesion and flexibility.

| Application Type | Description | Benefits |

|---|---|---|

| Hydrogels | Used to create hydrogels for drug delivery | Biocompatibility and controlled release |

| Coatings | Incorporated into coatings for enhanced properties | Improved adhesion and durability |

Mechanism of Action

The mechanism by which N-(2,2-dimethyloxan-4-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in biochemical pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2,2-Dimethoxyethyl)prop-2-enamide (CAS 49707-23-5)

- Structure : The dimethyloxan ring in the target compound is replaced with a dimethoxyethyl group.

- Key Differences : The ether oxygen in the dimethyloxan ring may enhance hydrogen-bonding capacity compared to the methoxy groups in the dimethoxyethyl analog. This could lead to differences in solubility and bioavailability .

Moupinamide [(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide]

- Structure : Features a 4-hydroxy-3-methoxyphenyl group on the acrylamide backbone and a 4-hydroxyphenethyl substituent.

- Functional Impact: The phenolic hydroxyl groups increase polarity (predicted logP ~2.0–2.5) compared to the lipophilic dimethyloxan group in the target compound. Moupinamide demonstrates significant anti-inflammatory activity (IC50 = 17.00 ± 1.11 μmol/L in NO inhibition assays), suggesting that polar substituents enhance bioactivity in inflammatory pathways .

C. Osimertinib (N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide)

- Structure : Incorporates a prop-2-enamide group within a complex kinase-targeting scaffold.

- Functional Impact : The acrylamide moiety covalently binds to cysteine residues in EGFR kinases, enabling irreversible inhibition. The dimethyloxan group in the target compound lacks this reactive positioning, highlighting the critical role of substituent placement in pharmacological mechanisms .

Table 1: Comparative Analysis of Acrylamide Derivatives

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,2-dimethyloxan-4-yl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 2,2-dimethyloxan-4-amine with acryloyl chloride under Schotten-Baumann conditions. Key variables include solvent choice (e.g., dichloromethane or THF), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields. Analogous protocols for structurally similar amides emphasize the importance of inert atmospheres to prevent oxidation .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : H NMR should show characteristic peaks: δ 6.2–6.4 ppm (acrylamide protons), δ 3.5–4.0 ppm (oxan ring protons), and δ 1.2–1.4 ppm (dimethyl groups). C NMR confirms carbonyl resonance (~165 ppm) and oxan carbons .

- IR : Stretching vibrations at ~1650 cm (C=O) and ~1550 cm (N–H bending) .

- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., 211.15 g/mol for CHNO) ensures purity .

Q. What preliminary biological assays are suitable for screening its bioactivity?

- Methodological Answer : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) or cell viability assays (MTT on cancer lines like MCF-7). Structural analogs with oxan/dimethyl groups show moderate activity in these tests, suggesting similar protocols .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or WinGX clarifies bond angles and torsional strain. For example, oxan ring puckering and acrylamide planarity can be quantified. Discrepancies between computational (DFT) and experimental data often arise from crystal packing effects, requiring refinement protocols .

Q. What strategies address low yield or side-product formation during synthesis?

- Methodological Answer :

- Side Products : Hydrolysis of acrylamide to carboxylic acid (mitigated by dry solvents).

- Optimization : Use coupling agents like HATU for amine activation or switch to microwave-assisted synthesis to enhance reaction efficiency .

- Analytical Monitoring : TLC (hexane:ethyl acetate, 3:1) tracks progress; LC-MS identifies impurities .

Q. How do computational methods predict its pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME calculate logP (~2.1), indicating moderate lipophilicity. Polar surface area (~45 Å) suggests blood-brain barrier penetration is unlikely.

- Docking Studies : AutoDock Vina models interactions with targets (e.g., kinases), highlighting hydrogen bonding with the oxan oxygen and steric effects from dimethyl groups .

Q. What experimental designs elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing dimethyloxan with morpholine) and compare bioactivity.

- Data Table :

| Substituent | IC (COX-2, μM) | LogP |

|---|---|---|

| 2,2-dimethyloxan-4-yl | 12.3 ± 1.2 | 2.1 |

| Morpholine | 8.7 ± 0.9 | 1.8 |

- Analysis : Lower logP correlates with enhanced solubility and activity in morpholine analogs .

Q. How can isotopic labeling (e.g., C) track metabolic pathways in vitro?

- Methodological Answer : Incorporate C at the acrylamide carbonyl via labeled acryloyl chloride. Use LC-MS/MS to identify metabolites (e.g., glutathione conjugates) in hepatocyte incubations. This approach revealed oxidative degradation in similar amides .

Key Considerations for Experimental Design

- Crystallization Challenges : Slow evaporation from ethanol/water mixtures (7:3) improves crystal quality for SCXRD .

- Biological Assay Variability : Normalize data against controls (e.g., celecoxib for COX-2 assays) to minimize inter-lab discrepancies .

- Data Contradictions : Reconcile computational vs. experimental logP values by accounting for solvent effects in DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.